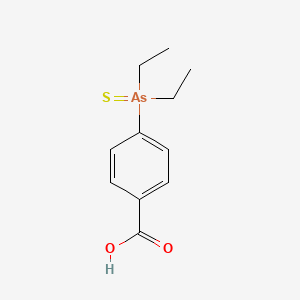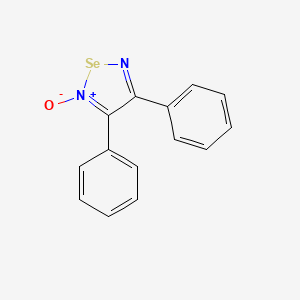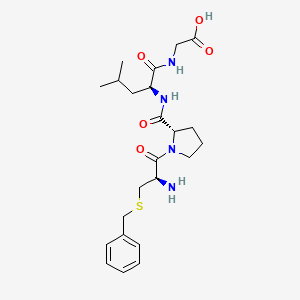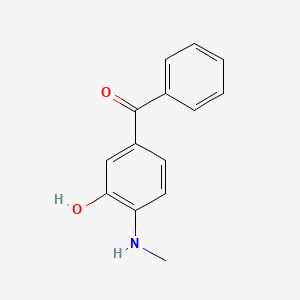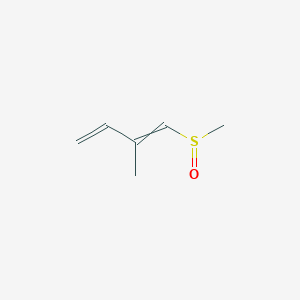![molecular formula C10H11NO3S B14629479 Acetic acid, [[(benzoylamino)methyl]thio]- CAS No. 55843-15-7](/img/structure/B14629479.png)
Acetic acid, [[(benzoylamino)methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [[(benzoylamino)methyl]thio]- is an organosulfur compound that features a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(benzoylamino)methyl]thio]- typically involves the acylation of thiols. One efficient method is the acylation of thiols using acetic anhydride and hydrogen sulfide . Another method involves the reaction of carboxylic acids with thioacetic acid under mild conditions .
Industrial Production Methods
Industrial production of thioesters, including acetic acid, [[(benzoylamino)methyl]thio]-, often involves the use of thioacetic acid and acetic anhydride. This method is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[(benzoylamino)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides.
Reduction: Thioesters can be reduced to thiols.
Substitution: Thiols can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides are often used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are the primary products.
Substitution: Thioethers are commonly formed.
Scientific Research Applications
Acetic acid, [[(benzoylamino)methyl]thio]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, [[(benzoylamino)methyl]thio]- involves its interaction with molecular targets such as enzymes and proteins. The thioester functional group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . This reactivity is crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: An organosulfur compound with similar reactivity and applications.
Thioesters: A class of compounds that includes acetic acid, [[(benzoylamino)methyl]thio]- and other related molecules.
Uniqueness
Acetic acid, [[(benzoylamino)methyl]thio]- is unique due to its specific structure, which combines a thioester functional group with a benzoylamino moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
55843-15-7 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(benzamidomethylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(13)6-15-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) |
InChI Key |
NQPZNGAXAYVAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



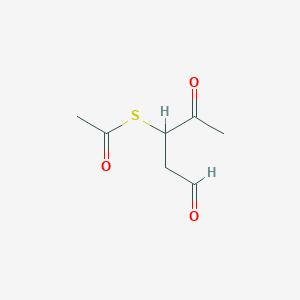
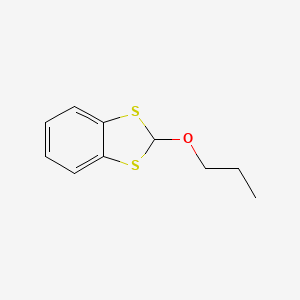
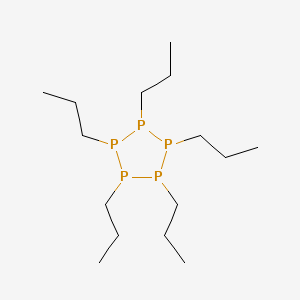
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

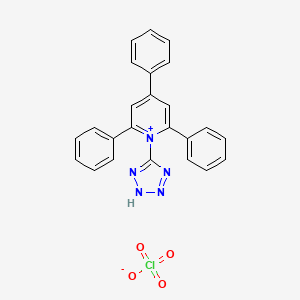
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
